molecular formula C8H11BO2 B11922352 [(4-Methylphenyl)methyl]boronic acid CAS No. 21983-00-6

[(4-Methylphenyl)methyl]boronic acid

Cat. No.: B11922352
CAS No.: 21983-00-6
M. Wt: 149.98 g/mol
InChI Key: XBNDIPVZYXCFJX-UHFFFAOYSA-N
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Description

(4-methylbenzyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzyl group substituted with a methyl group at the para position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-methylbenzyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-methylstyrene followed by oxidation. Another method includes the direct borylation of 4-methylbenzyl halides using pinacolborane in the presence of a catalyst . Electroreductive conditions can also transform benzylic alcohols, aldehydes, and ketones into boronic esters in the presence of pinacolborane .

Industrial Production Methods

Industrial production of (4-methylbenzyl)boronic acid typically involves large-scale hydroboration processes, where the reaction conditions are optimized for high yield and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-methylbenzyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, ketones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-methylbenzyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in various biochemical applications. The boronic acid group interacts with amino acid residues that can donate electron pairs, such as serine and histidine, allowing it to bind with high affinity to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-methoxyphenylboronic acid
  • 4-(trifluoromethyl)phenylboronic acid

Uniqueness

(4-methylbenzyl)boronic acid is unique due to the presence of the methyl group at the para position, which can influence its reactivity and binding properties. This structural feature can enhance its selectivity and efficiency in certain applications compared to other boronic acids .

Properties

CAS No.

21983-00-6

Molecular Formula

C8H11BO2

Molecular Weight

149.98 g/mol

IUPAC Name

(4-methylphenyl)methylboronic acid

InChI

InChI=1S/C8H11BO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,10-11H,6H2,1H3

InChI Key

XBNDIPVZYXCFJX-UHFFFAOYSA-N

Canonical SMILES

B(CC1=CC=C(C=C1)C)(O)O

Origin of Product

United States

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